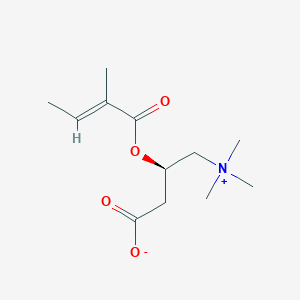
チグリルクレチン
概要
説明
チグリルカルニチンは、アシルカルニチンの一種であり、具体的にはチグリン酸とカルニチンのエステルです。アシルカルニチンは、β酸化のためのミトコンドリアへの脂肪酸の輸送において重要な役割を果たす化合物のクラスです。 チグリルカルニチンは、分岐鎖アミノ酸、特にイソロイシンの代謝に関与しています .
科学的研究の応用
Tiglyl carnitine has several scientific research applications:
作用機序
チグリルカルニチンは、β酸化のためのミトコンドリアへの脂肪酸の輸送に関与することにより、その効果を発揮します。それはキャリア分子として作用し、ミトコンドリア膜を介した脂肪酸の移動を促進します。 関与する分子標的には、チグリルカルニチンからコエンザイムAへのアシル基の転移を触媒するカルニチンアシル転移酵素が含まれており、クエン酸回路に入るアシル-CoA誘導体を形成します .
生化学分析
Biochemical Properties
Tiglyl Carnitine is involved in the catabolic pathway of branched-chain amino acids. The first reaction in this pathway is a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids, catalyzed by branched-chain aminotransferase . This process involves Tiglyl Carnitine and other biomolecules, indicating its crucial role in biochemical reactions.
Cellular Effects
It is known that carnitine and its derivatives, including Tiglyl Carnitine, play a key role in the metabolism of fatty acids . They facilitate the transport of long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane, which influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tiglyl Carnitine involves its role as a carrier for the transport of long-chain fatty acids from the cytoplasm across the inner mitochondrial membrane . This process is crucial for the conversion of these fatty acids into energy via β-oxidation . Tiglyl Carnitine exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that acylcarnitines, including Tiglyl Carnitine, are important in the metabolism of branched-chain amino acids .
Dosage Effects in Animal Models
It is known that dietary supplements of L-carnitine, a related compound, at dose rates of 20 to 500 mg/kg feed, raise plasma L-carnitine levels in domestic and laboratory animals .
Metabolic Pathways
Tiglyl Carnitine is involved in the catabolic pathway of branched-chain amino acids . This pathway involves the conversion of branched-chain amino acids into branched-chain ketoacids, a process in which Tiglyl Carnitine plays a crucial role.
Transport and Distribution
Tiglyl Carnitine, like other acylcarnitines, is involved in the transport of acyl-groups from the cytoplasm into the mitochondria . This process is crucial for the breakdown of these groups to produce energy.
Subcellular Localization
It is known that carnitine and its derivatives are involved in the transport of long-chain fatty acids across the inner mitochondrial membrane , suggesting that Tiglyl Carnitine may also be localized to the mitochondria.
準備方法
合成経路と反応条件
チグリルカルニチンは、チグリン酸とカルニチンをエステル化することにより合成できます。反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を、還流条件下で使用します。 反応混合物は、再結晶またはクロマトグラフィーなどの技術によって精製されます .
工業生産方法
チグリルカルニチンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスでは、工業グレードの触媒と溶媒を使用して、チグリン酸とカルニチンをエステル化します。 生成物は、高純度と高収率を確保するために、大規模なクロマトグラフィーまたは結晶化技術を使用して精製されます .
化学反応の分析
反応の種類
チグリルカルニチンは、次のようなさまざまな種類の化学反応を起こします。
酸化: チグリルカルニチンは、さまざまな代謝産物を生成するために酸化することができます。
還元: さまざまなアシルカルニチン誘導体を生成するために還元することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、特異性と収率を確保するために、制御された温度とpH条件で行われます .
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまなアシルカルニチン誘導体が含まれ、これらの誘導体は代謝経路で重要な役割を果たします。 たとえば、チグリルカルニチンの酸化は、クエン酸回路に関与する代謝産物の生成につながる可能性があります .
科学研究への応用
チグリルカルニチンは、いくつかの科学研究に利用されています。
類似化合物との比較
類似化合物
プロピオニルカルニチン: 分岐鎖アミノ酸の代謝に関与するもう1つのアシルカルニチンです。
ブチリルカルニチン: 酪酸のミトコンドリアへの輸送に関与しています。
アセチルカルニチン: アセチル基のミトコンドリアへの輸送に役割を果たしています
独自性
チグリルカルニチンは、イソロイシンの代謝における特定の関与と、特定の代謝性疾患のバイオマーカーとしての役割により、ユニークです。 チグリル基を含むその構造は、他のアシルカルニチンとは異なり、その特定の代謝機能に貢献しています .
特性
IUPAC Name |
(3R)-3-[(E)-2-methylbut-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h6,10H,7-8H2,1-5H3/b9-6+/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBQCVBQNMUQT-OLKPEBQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316966 | |
| Record name | Tiglylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tiglylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64681-36-3 | |
| Record name | Tiglylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64681-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiglylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tiglylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002366 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tiglyl carnitine relate to dietary intake, specifically dairy consumption?
A2: Research indicates that tiglyl carnitine levels can reflect dairy intake. A study comparing metabolomic profiles with dietary questionnaires identified tiglyl carnitine as a potential marker for dairy consumption. [] This association was replicated across two large and diverse populations, strengthening the evidence. []
Q2: What role does tiglyl carnitine play in muscle metabolism and its potential impact in conditions like aneurysmal subarachnoid hemorrhage (aSAH)?
A4: A study exploring the effects of high-protein diets and neuromuscular electrical stimulation after aSAH found that decreased levels of tiglyl carnitine correlated with protein intake and muscle volume preservation. [] While the exact mechanisms are still being investigated, this suggests that tiglyl carnitine might be involved in the metabolic processes related to muscle protein synthesis and breakdown, particularly in response to interventions like high protein intake. []
Q3: Are there any known genetic factors influencing tiglyl carnitine levels?
A5: Research has identified a specific haplotype on chromosome 4q21.1 associated with lower serum tiglyl carnitine concentrations. [] This haplotype spans genes like FAM47E and SHROOM3, which are linked to kidney function and cellular processes. [] This finding suggests a potential genetic influence on tiglyl carnitine levels and its downstream effects on various metabolic pathways. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B1659271.png)
![1-Ethoxy-3-[2-(4-propan-2-ylphenoxy)ethoxy]benzene](/img/structure/B1659273.png)
![1-Methoxy-3-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B1659274.png)
![(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659275.png)
![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)

![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene](/img/structure/B1659279.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B1659280.png)
![1-(4-methoxyphenyl)-N,N'-bis[(E)-(4-methoxyphenyl)methylidene]methanediamine](/img/structure/B1659284.png)
![8-[3-(2,3-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1659285.png)
![2-Methoxy-4-methyl-1-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B1659287.png)
![1-Ethoxy-2-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659288.png)
![1,3-Dichloro-2-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B1659289.png)
![3-Methoxy-4-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]benzaldehyde](/img/structure/B1659293.png)
